Magnesium trifluoromethanesulfonate

Übersicht

Beschreibung

Magnesium trifluoromethanesulfonate, also known as Magnesium triflate, is used as a component of the electrolyte . It is a Lewis acid that results in largely decreased and reversed enantioselectivities . It is an important reagent in organic synthesis due to its high Lewis acidity and excellent solubility in organic solvents .

Synthesis Analysis

This compound can be synthesized by reacting magnesium oxide or magnesium hydroxide with trifluoromethanesulfonic acid (OTfH) in an organic solvent, such as dichloromethane or tetrahydrofuran . The reaction is usually carried out at room temperature under an inert atmosphere, such as nitrogen or argon .

Molecular Structure Analysis

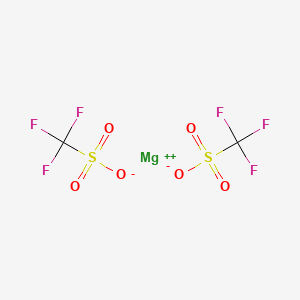

The linear formula of this compound is (CF3SO3)2Mg . Its molecular weight is 322.44 .

Chemical Reactions Analysis

This compound is widely used as a catalyst, coupling agent, and Lewis acid in various reactions . It can activate aryl and vinyl halides to form carbon-carbon bonds with aryl and vinyl boronic acids, alkynes, and organotin compounds, respectively . It can also catalyze the cross-coupling of aryl or vinyl halides with Grignard reagents or organolithium compounds .

Physical and Chemical Properties Analysis

This compound is a white crystalline powder . It is a hygroscopic compound that readily absorbs moisture from the air . It is soluble in many organic solvents, including ethyl acetate, dichloromethane, and tetrahydrofuran .

Wissenschaftliche Forschungsanwendungen

Ionic Conductivity in Polymer Electrolytes

- Polymer Electrolyte Conductivity : Mg(Tf)2 enhances ionic conductivity in solvent-free polymer electrolytes. Its effectiveness has been compared with lithium salts in poly[bis(2-(2-methoxyethoxy)ethoxy)phosphazene] (MEEP), showing that magnesium salts achieve maximum conductivity at lower concentrations than lithium salts (Lee & Allcock, 2010).

- Mg-Ion Polymer Electrolytes : Research on Mg-ion-conducting polymer electrolytes, like those comprising poly(ethylene oxide) and Mg(Tf)2, shows significant potential for applications in ionic devices, including Mg batteries (Sharma & Hashmi, 2013).

Synthetic Chemistry Applications

- Functionalization of Quinolines : Mg(Tf)2 is used in the functionalization of quinolines, demonstrating its utility in synthetic organic chemistry (Staubitz, Dohle, & Knochel, 2003).

- Synthesis of Fluoromethylsilanes : A method using magnesium metal-mediated reductive trifluoromethylation of chlorosilanes employs Mg(Tf)2 for the preparation of tri- and difluoromethylsilanes, highlighting its role in synthetic methodologies (Prakash, Hu, & Olah, 2003).

Electrochemical Applications

- Electrodeposition Studies : The use of Mg(Tf)2 in ionic liquids has been studied for its potential in magnesium electrodeposition, contributing to the development of advanced battery technologies (Cheek et al., 2008).

- Electrolytes in Magnesium Ion Batteries : The development of new magnesium ion conducting polymer electrolyte films incorporating Mg(Tf)2 shows promise for use in rechargeable magnesium ion batteries, indicating its significance in advancing battery technology (Tang et al., 2016).

Wirkmechanismus

Target of Action

Magnesium trifluoromethanesulfonate, also known as magnesium triflate, is a strong magnesium Lewis acid . It is primarily used as a catalyst in organic synthesis . The primary targets of this compound are the reactants in these organic reactions .

Mode of Action

This compound interacts with its targets by acting as a Lewis acid . A Lewis acid is a chemical species that can accept a pair of electrons from a Lewis base (the reactants in this case) during a reaction . This interaction facilitates the organic reactions in which this compound is used as a catalyst .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific organic reactions it catalyzes . It is known that magnesium plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . Therefore, it is plausible that this compound could influence these pathways.

Pharmacokinetics

It is known that magnesium, in general, is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%) . Serum magnesium comprises only approximately 0.3% of total body magnesium . Equilibrium between tissue pools is reached slowly with a half-life for the majority of radiolabeled magnesium varying between 41 and 181 days . These properties may impact the bioavailability of this compound.

Result of Action

The result of the action of this compound is the facilitation of organic reactions . As a Lewis acid, it accepts a pair of electrons from a Lewis base, thereby enabling the reaction to proceed . The exact molecular and cellular effects depend on the specific reactions it catalyzes .

Safety and Hazards

Zukünftige Richtungen

Magnesium trifluoromethanesulfonate is gaining popularity in the field of rechargeable batteries . It has been used in the development of a new electrolyte for rechargeable magnesium-sulfur (Mg-S) batteries . The rational formulation of the new electrolyte could provide a new avenue for simply prepared Mg electrolytes of Mg-S and rechargeable magnesium batteries .

Biochemische Analyse

Biochemical Properties

Magnesium trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly as a Lewis acid catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that require a strong acid catalyst. For instance, it is used in the synthesis of complex organic molecules where it helps in the activation of substrates by coordinating with oxygen or nitrogen atoms . This interaction enhances the reactivity of the substrates, making the reaction more efficient.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a Lewis acid, accepting electron pairs from donor atoms in enzymes and substrates, thereby facilitating catalytic reactions . This binding interaction can lead to enzyme activation or inhibition, depending on the specific reaction and the nature of the enzyme involved. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is known to be hygroscopic and can form irreversible hydrates when exposed to moisture . This can affect its catalytic activity and long-term stability in biochemical assays. Studies have shown that prolonged exposure to laboratory conditions can lead to a decrease in its effectiveness as a catalyst, necessitating careful storage and handling.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance certain metabolic processes without causing significant toxicity . At higher doses, it can lead to adverse effects such as enzyme inhibition, disruption of cellular homeostasis, and potential toxicity . These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating enzyme activity, thereby affecting the overall metabolic balance within cells . For example, it has been shown to interact with enzymes involved in glycolysis and the citric acid cycle, leading to changes in the production of ATP and other key metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation in target areas. The distribution of this compound can affect its activity and function, as it needs to be present in sufficient concentrations at the site of action to exert its catalytic effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may be localized to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. Understanding its subcellular localization helps in elucidating its precise role in cellular functions.

Eigenschaften

IUPAC Name |

magnesium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHF3O3S.Mg/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQRBEVTLZHKEA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F6MgO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370135 | |

| Record name | Magnesium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60871-83-2 | |

| Record name | Magnesium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

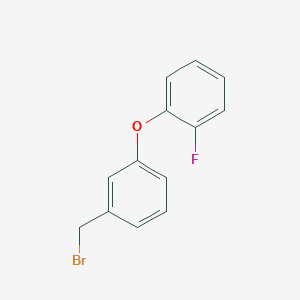

![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B1301890.png)